反式-3-苯基-D-脯氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

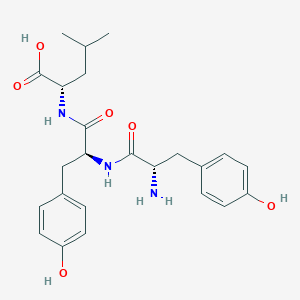

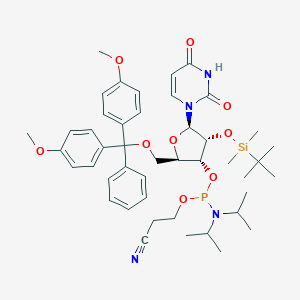

The synthesis of Trans-3-Phenyl-D-proline analogs and derivatives involves various chemical reactions. For example, proline analogs like β-Phenylproline show high β-turn forming propensity similar to natural proline but with an aromatic side chain, affecting their chemical and physical properties. These analogs can be synthesized through methods like high-performance liquid chromatography resolution, allowing access to enantiomerically pure forms suitable for peptide synthesis (Fatás et al., 2012).

Molecular Structure Analysis

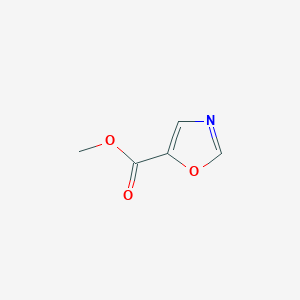

The molecular structure of Trans-3-Phenyl-D-proline and its analogs is characterized by the presence of a phenyl group and the cyclic structure of proline. This structure affects the conformational preferences of the molecule, influencing its ability to form specific secondary structures in peptides, such as β-turns. The phenyl group's presence impacts the pyrrolidine ring puckering, affecting the molecule's overall conformation and interactions (Basvani et al., 2017).

Chemical Reactions and Properties

Trans-3-Phenyl-D-proline engages in chemical reactions typical of proline and its derivatives, such as cis/trans isomerization, which plays a crucial role in biological processes. The phenyl group can also influence the reactivity and chemical behavior of the molecule, leading to unique properties and reactions compared to proline without substitutions (Tam et al., 2007).

科学研究应用

1. 蛋白质假体和酶活性

反式-3-苯基-D-脯氨酸已在蛋白质假体的背景下进行探索,特别是在为顺式脯氨酰肽键创建替代物方面。例如,1,5-二取代[1,2,3]三唑已被评估为顺式肽键替代物。这些替代物成功整合到牛胰腺核糖核酸酶的转角区域,产生保留完全酶活性的半合成酶,表明天然结构得到保持 (谭等,2007)。

2. N-芳基吡咯的合成

已经开发出一种涉及反式-4-羟基-l-脯氨酸与芳基卤化物进行 Cu 催化的 C-N 交叉偶联反应的新方法。该方法已用于合成 N-芳基吡咯,展示反式-4-羟基-l-脯氨酸作为有效的亲核偶联配偶体 (雷迪等,2011)。

3. 脯氨酸中取代的比较效应

对脯氨酸中三氟甲基和甲基取代的影响的研究揭示了重要的见解。本研究重点关注脯氨酸在生物学背景中的独特功能,例如它对蛋白质结构和功能的影响,并探讨了这些取代在 NMR 标记和增强非极性界面相互作用中的潜在应用 (库贝什金等,2018)。

4. 脯氨酰-均苯丙氨酸衍生物

已经开发了通过氨基锌烯醇环化不对称合成顺式-3-取代脯氨酸的方法。该方法允许合成脯氨酰-均苯丙氨酸衍生物,在药物化学和生物应用中很有用 (莫特斯等,2008)。

5. 噬菌体感染中的脯氨酰异构化

在丝状噬菌体 fd 感染大肠杆菌细胞的过程中,已经发现了脯氨酰异构化的独特应用。在这里,脯氨酸残基在感染过程中充当分子计时器,其异构化决定了噬菌体的感染性 (埃克特等,2005)。

未来方向

Substitutions on the proline ring, such as in trans-3-Phenyl-D-proline, impose additional steric and stereoelectronic effects that can further modulate both the cis/trans equilibrium and the endo/exo equilibrium . These substitutions have been used to introduce bioorthogonal functionality and modulate structure-specific ligand recognition or used as spectroscopic probes . Therefore, the study of trans-3-Phenyl-D-proline and similar compounds has broad appeal among chemical biologists, molecular biophysicists, and medicinal chemists .

属性

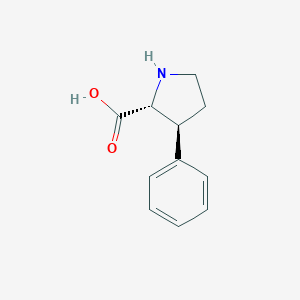

IUPAC Name |

(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEMEKSASUGYHM-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426262 |

Source

|

| Record name | trans-3-Phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Phenyl-D-proline | |

CAS RN |

118758-50-2 |

Source

|

| Record name | trans-3-Phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

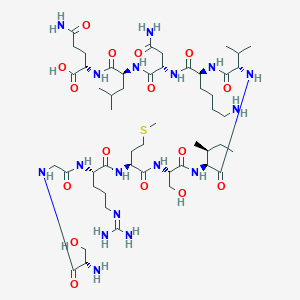

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)